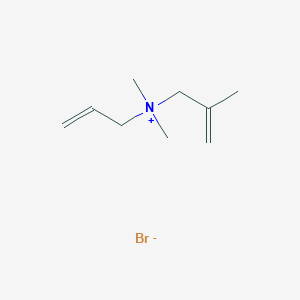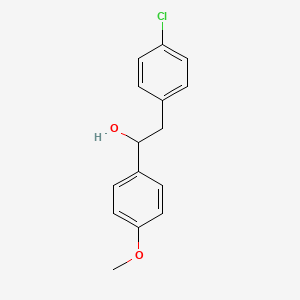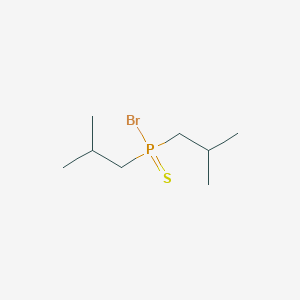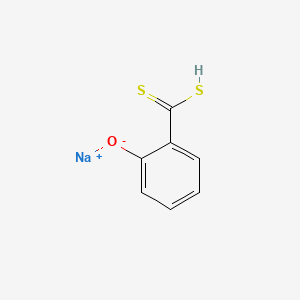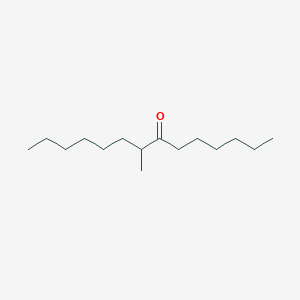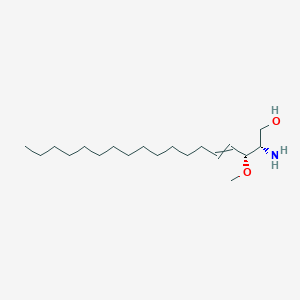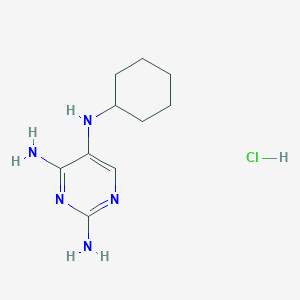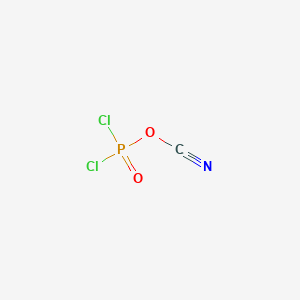
Phosphorocyanatidic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorocyanatidic dichloride is a chemical compound that contains phosphorus, carbon, nitrogen, and chlorine atoms It is known for its reactivity and is used in various chemical synthesis processes
Métodos De Preparación
Phosphorocyanatidic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
Phosphorocyanatidic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorocyanatidic oxide.
Reduction: Reduction reactions can convert it into phosphorocyanatidic hydride.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphorocyanatidic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which phosphorocyanatidic dichloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the introduction of phosphorus-containing groups into target molecules. Molecular targets and pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparación Con Compuestos Similares
Phosphorocyanatidic dichloride can be compared with similar compounds such as:
Phenyldichlorophosphine: Used in similar applications but has different reactivity due to the presence of a phenyl group.
Phosphonic dichloride: Another phosphorus-containing compound with distinct chemical properties.
Phosphinic dichloride: Known for its use in different synthetic applications. The uniqueness of this compound lies in its specific reactivity and the ability to introduce cyanide groups into molecules, which is not commonly observed with other similar compounds.
Propiedades
Número CAS |
4743-41-3 |
|---|---|
Fórmula molecular |
CCl2NO2P |
Peso molecular |
159.89 g/mol |
Nombre IUPAC |
dichlorophosphoryl cyanate |
InChI |
InChI=1S/CCl2NO2P/c2-7(3,5)6-1-4 |
Clave InChI |
DFENTPZMQILDDZ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)OP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


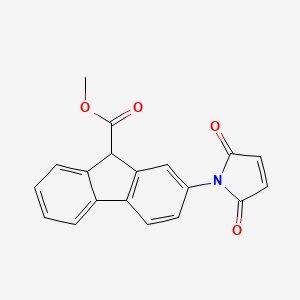
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
